molecular formula C12H16N2O2 B8483940 [2-(3-Nitrophenyl)ethyl]pyrrolidine

[2-(3-Nitrophenyl)ethyl]pyrrolidine

Cat. No.: B8483940
M. Wt: 220.27 g/mol
InChI Key: WSONLJWIBLBETM-UHFFFAOYSA-N
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Description

[2-(3-Nitrophenyl)ethyl]pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring (a five-membered saturated ring with four CH₂ groups and one NH group) linked via an ethylene bridge to a 3-nitrophenyl moiety.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-[2-(3-nitrophenyl)ethyl]pyrrolidine

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-5-3-4-11(10-12)6-9-13-7-1-2-8-13/h3-5,10H,1-2,6-9H2

InChI Key

WSONLJWIBLBETM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

  • Structure: Pyrrolidine linked to a 3-bromophenoxyethyl group.
  • Key Differences :
    • Substituent : Bromine (electron-withdrawing halogen) vs. nitro group (stronger electron-withdrawing, meta-directing).
    • Applications : Market reports highlight its use in agrochemicals and pharmaceuticals, with projected production growth rates of 5–7% annually (2020–2025) .
  • Synthesis: Employs advanced manufacturing technologies, including optimized alkylation and coupling reactions, distinct from nitrophenyl derivatives .

(±)-1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine

  • Structure : Cyclopentene dicarboxylate fused with pyrrolidine and phenylbutyryl groups.
  • Key Differences :
    • Backbone : Cyclopentene vs. ethylene bridge in the target compound.
    • Functionality : Carboxylic acid derivatives enable enzyme inhibition (e.g., protease inhibitors), contrasting with nitroaryl groups’ roles in redox reactions .

Nitrophenyl-Containing Heterocycles

4-(3-Nitrophenyl)-1,4-dihydropyridine Derivatives (e.g., Nicardipine)

  • Structure : Dihydropyridine core with 3-nitrophenyl and ester groups.
  • Key Differences :
    • Ring System : Dihydropyridine (partially unsaturated) vs. saturated pyrrolidine.
    • Pharmacology : Nicardipine acts as a calcium channel blocker; the 3-nitrophenyl group enhances membrane permeability and binding affinity .
  • Synthesis : Utilizes Hantzsch condensation, differing from pyrrolidine alkylation methods .

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-5-amine Derivatives

  • Structure : Pyrazole core with nitrophenyl and pyridyl groups.
  • Key Differences: Heterocycle: Pyrazole (6π-electron aromatic) vs. pyrrolidine (non-aromatic). Catalytic Applications: Fe₂O₃@SiO₂/In₂O₃-catalyzed synthesis improves yields (85–92%) compared to conventional methods .

Pyridine-Pyrrolidine Hybrids

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde Oxime

  • Structure : Fluoropyridine-pyrrolidine hybrid with silyl-protected hydroxymethyl groups.
  • Key Differences :
    • Substituents : Fluorine and silyl ethers introduce steric bulk and alter solubility vs. nitro groups.
    • Applications : Intermediate in kinase inhibitor synthesis, emphasizing tailored electronic profiles .

Comparative Data Table

Compound Name Molecular Formula Key Features Applications Synthesis Method Reference
[2-(3-Nitrophenyl)ethyl]pyrrolidine C₁₂H₁₆N₂O₂ Pyrrolidine + 3-nitrophenyl ethyl Potential catalyst/drug intermediate Alkylation of pyrrolidine
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine C₁₂H₁₆BrNO Bromophenoxyethyl + pyrrolidine Agrochemicals Coupling reactions
Nicardipine (dihydropyridine derivative) C₂₆H₂₉N₃O₆ Dihydropyridine + 3-nitrophenyl Calcium channel blocker Hantzsch condensation
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole C₁₅H₁₂N₄O₂ Pyrazole + nitrophenyl Catalysis/photovoltaics Fe₂O₃@SiO₂/In₂O₃ catalysis

Research Findings and Trends

  • Electronic Effects: The 3-nitrophenyl group in this compound likely enhances electrophilicity compared to bromophenoxy or phenylbutyryl analogs, favoring nucleophilic substitution or redox reactions .
  • Pharmacological Potential: While dihydropyridines (e.g., Nicardipine) target ion channels, pyrrolidine-nitrophenyl hybrids may exhibit distinct bioactivity due to conformational flexibility .
  • Synthetic Optimization : Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) from pyrazole synthesis could be adapted to improve yields of the target compound.

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